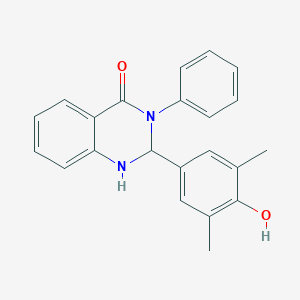![molecular formula C12H14ClN4O+ B300186 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium, also known as CTZ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. CTZ is a triazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium is not fully understood. However, it has been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been reported to exhibit antibacterial, antifungal, and antitumor activities. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which plays a crucial role in learning and memory. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmission. This results in the regulation of neuronal excitability, which plays a crucial role in the nervous system.
实验室实验的优点和局限性
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has several advantages for lab experiments, including its easy synthesis, low cost, and potential applications in various fields of scientific research. However, 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium also has some limitations, including its potential toxicity and limited information on its mechanism of action.
未来方向
There are several future directions for the research on 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium. One possible direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential applications in the treatment of cancer. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity.
合成方法
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been synthesized using different methods, including the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of phosphorus oxychloride. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been synthesized using microwave-assisted synthesis, which involves the reaction of 4-chlorobenzoyl hydrazide with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of sodium acetate and acetic acid under microwave irradiation.
科学研究应用
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has been reported to exhibit antibacterial, antifungal, and antitumor activities. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. 4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
属性
产品名称 |
4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium |
|---|---|
分子式 |
C12H14ClN4O+ |
分子量 |
265.72 g/mol |
IUPAC 名称 |
2-(4-amino-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H14ClN4O/c1-8-15-16(9(2)17(8)14)7-12(18)10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3/q+1 |
InChI 键 |
LPEJOAQPFJNXAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=[N+]1N)C)CC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=NN(C(=[N+]1N)C)CC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B300104.png)

![3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B300110.png)




![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B300122.png)

![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)

